molecular formula C6H10N4 B1489722 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1702034-96-5

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1489722
M. Wt: 138.17 g/mol
InChI Key: ASTQPMVMXNNDLE-UHFFFAOYSA-N
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Description

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl [1,2,4]triazolo pyrimidin-7-ol and 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been studied extensively . One method involves the condensation of β-dicarbonyl compounds with arylglyoxals and a 1,3-binucleophile, 1H-1,2,4-triazol-5-amine . Another approach involves the annulation of a triazole cycle to 1,2-diaminopyrimidine .


Molecular Structure Analysis

The molecular structure of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be viewed using computational tools . The compound has a molecular weight of 150.1380 .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization : The synthesis of derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves condensation reactions that yield various compounds with potential antibacterial activities. For instance, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, showcasing its antibacterial efficacy against common microbial strains such as Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).

Crystal Structure and DFT Studies : The crystal structure of such compounds, along with their spectroscopic characteristics, has been elucidated through techniques like X-ray diffraction and NMR, complemented by DFT calculations to understand their molecular geometry and electronic properties. This comprehensive analysis aids in determining the potential applications of these compounds in various scientific research fields (Lahmidi et al., 2019).

Chemical Reactivity and Applications

Catalyst-Free Synthesis : Innovative approaches have been developed for the synthesis of triazolo[1,5-a]pyrimidine derivatives under catalyst- and solvent-free conditions, emphasizing environmentally friendly methodologies. Karami et al. (2015) introduced a green synthesis protocol for 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, leveraging the principles of green chemistry (Karami et al., 2015).

Antibacterial and Antimicrobial Properties : The synthesized compounds have demonstrated significant antibacterial and antimicrobial activities, making them potential candidates for drug development. The structural diversity of these compounds allows for a wide range of biological activities, offering avenues for new therapeutic agents (Lahmidi et al., 2019).

properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-5-2-3-10-6(9-5)7-4-8-10/h4-5H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTQPMVMXNNDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC=N2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

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